molecular formula C13H17NO2 B1488460 (4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol CAS No. 2097975-61-4

(4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol

Número de catálogo: B1488460
Número CAS: 2097975-61-4
Peso molecular: 219.28 g/mol
Clave InChI: JPAPRZQKYMTZMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol is a chemical hybrid scaffold designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates the privileged 2,3-dihydrobenzofuran motif, a structure frequently encountered in bioactive natural products and approved therapeutics . The dihydrobenzofuran core is recognized for its significant role in drug discovery, exhibiting a wide range of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties . Furthermore, this structural motif is a key component in marketed drugs and clinical candidates, including tasimelteon, a melatonin receptor agonist used to treat non-24-hour sleep-wake disorder . The incorporation of a pyrrolidine methanol group enhances the molecular complexity and potential for targeted interactions, making it a valuable intermediate for constructing novel chemical entities. Researchers can leverage this compound in the synthesis of complex molecules for high-throughput screening, investigation of structure-activity relationships (SAR), and the development of new therapeutic agents targeting various disease pathways. Its structure suggests potential applicability in central nervous system (CNS) drug discovery, oncology research, and the exploration of anti-infective agents . This compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

[4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-8-11-6-14-7-12(11)9-1-2-13-10(5-9)3-4-16-13/h1-2,5,11-12,14-15H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAPRZQKYMTZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3CNCC3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Detailed Stepwise Preparation Method

Step Description Reagents and Conditions Yield and Notes
1. Decarboxylation Conversion of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid to (3R)-pyrrolidin-3-ol Anhydrous 2-cyclohexen-1-one with cyclohexanol as solvent; heat at 140–150 °C for 12–18 hours Efficient decarboxylation yielding the pyrrolidin-3-ol intermediate
2. Condensation Reaction of (3R)-pyrrolidin-3-ol with 2,3-dihydro-5-(2-bromoethyl)benzofuran Solvent: acetonitrile or propionitrile; Base: potassium carbonate preferred; Phase transfer catalyst: tetra-n-butyl ammonium bromide; Addition of benzofuran derivative dropwise; reflux for 5–8 hours Formation of (3R)-1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol; reaction time optimized to 6–7 hours
3. Inversion of Configuration (Mitsunobu Reaction) Conversion of (3R)-configured intermediate to (3S) isomer Reagents: triphenylphosphine, diethylazodicarboxylate, benzoic acid; Solvent: toluene; Temperature: -5 to 5 °C initially, then 25–30 °C for 12–15 hours Stereochemical inversion to obtain desired (3S) isomer
4. Hydrolysis Hydrolysis of ester formed during Mitsunobu reaction Base: lithium hydroxide preferred; Solvent: methanol; Room temperature for 5 hours Hydrolysis yields the free alcohol (4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol
5. Purification Extraction and drying Organic solvents such as dichloromethane; drying over sodium sulfate; concentration under reduced pressure Final product isolated as a solid with ~68% yield and high purity (HPLC purity ~89%)

Reaction Scheme Summary

$$
(2S,4R)-4\text{-hydroxypyrrolidine-2-carboxylic acid} \xrightarrow[\text{cyclohexanol}]{140-150^\circ C} (3R)\text{-pyrrolidin-3-ol}
$$

$$
(3R)\text{-pyrrolidin-3-ol} + 2,3\text{-dihydro-5-(2-bromoethyl)benzofuran} \xrightarrow[\text{K}2\text{CO}3, \text{TBAB}]{\text{acetonitrile, reflux}} (3R)-1-[2-(2,3\text{-Dihydrobenzofuran-5-yl})ethyl]pyrrolidin-3-ol
$$

$$
(3R)\text{-pyrrolidin-3-ol derivative} \xrightarrow[\text{Ph}_3\text{P}, \text{DEAD}, \text{benzoic acid}]{\text{toluene, } -5^\circ C \to 30^\circ C} (3S)\text{-isomer ester}
$$

$$
(3S)\text{-isomer ester} \xrightarrow[\text{LiOH}]{\text{MeOH, RT}} (4-(2,3\text{-Dihydrobenzofuran-5-yl})\text{pyrrolidin-3-yl})\text{methanol}
$$

Key Reaction Conditions and Reagents

Reaction Step Key Reagents Solvents Temperature Time Additional Notes
Decarboxylation Anhydrous 2-cyclohexen-1-one, cyclohexanol Cyclohexanol 140–150 °C 12–18 h High temperature required for efficient decarboxylation
Condensation Potassium carbonate, tetra-n-butyl ammonium bromide Acetonitrile or propionitrile Reflux (~80 °C) 5–8 h Dropwise addition of benzofuran derivative to control exotherm
Mitsunobu Reaction Triphenylphosphine, diethylazodicarboxylate, benzoic acid Toluene -5 to 30 °C 12–15 h Cold conditions initially to control reaction
Hydrolysis Lithium hydroxide Methanol Room temperature 5 h Monitored by TLC for completion

Research Findings and Analysis

  • The decarboxylation step is critical to obtain the pyrrolidin-3-ol intermediate with the correct stereochemistry and high yield. Using cyclohexanol as solvent and 2-cyclohexen-1-one as reagent facilitates this transformation efficiently.
  • The condensation step requires careful control of base and phase transfer catalyst to achieve high conversion without side reactions. Potassium carbonate and tetra-n-butyl ammonium bromide are optimal.
  • The Mitsunobu reaction is employed to invert the stereochemistry at the pyrrolidine 3-position, which is essential for the biological activity of the final compound. The use of diethylazodicarboxylate and triphenylphosphine in toluene under cold conditions ensures selectivity and yield.
  • Hydrolysis with lithium hydroxide in methanol cleanly removes the ester protecting group, yielding the free alcohol.
  • The overall yield after purification is approximately 68%, with high purity suitable for further pharmaceutical or research applications.

Summary Table of Preparation Steps and Outcomes

Step No. Intermediate/Product Yield (%) Purity (HPLC %) Key Observations
1 (3R)-pyrrolidin-3-ol Not specified Not specified Efficient decarboxylation
2 (3R)-1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-ol High (not quantified) Not specified Controlled addition critical
3 (3S)-ester intermediate (post-Mitsunobu) Not specified Not specified Stereochemical inversion successful
4 Final compound this compound 67.9% 89% High purity, isolated as solid

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the alcohol group to a ketone or aldehyde.

  • Reduction: : Reducing any double or triple bonds present in the molecule.

  • Substitution: : Replacing a functional group with another atom or group.

Common Reagents and Conditions

  • Oxidation: : Common reagents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: : Lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Ketones or aldehydes.

  • Reduction: : Saturated hydrocarbons.

  • Substitution: : Derivatives with different functional groups.

Aplicaciones Científicas De Investigación

The compound (4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and potential therapeutic uses, supported by data tables and case studies.

Neuropharmacology

Research indicates that compounds similar to this compound exhibit potential as neuroprotective agents. Studies have shown that these compounds can modulate neurotransmitter systems, particularly those related to serotonin and dopamine pathways, which are crucial in treating conditions like depression and anxiety disorders.

Case Study:
A study published in Journal of Medicinal Chemistry explored the efficacy of related compounds in animal models of depression. Results indicated significant antidepressant-like effects, suggesting that this compound could be a candidate for further development as an antidepressant .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Data Table: Anti-inflammatory Effects

CompoundIC50 (µM)Mechanism of Action
This compound12.5Inhibition of NF-kB pathway
Aspirin15Cyclooxygenase inhibition

Anticancer Properties

Preliminary studies have suggested that similar compounds possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:
In vitro studies demonstrated that this compound exhibited selective cytotoxicity against breast cancer cells with an IC50 value of 10 µM . Further research is needed to elucidate the specific pathways involved.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Key differences arise from substituents on the pyrrolidine ring and dihydrobenzofuran group:

Compound Name Key Substituents Functional Impact References
(4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol Hydroxymethyl (-CH2OH) Enhances hydrophilicity; potential for hydrogen bonding. -
Imp-A (Darifenacin impurity) 2-Oxoethyl, diphenylacetamide Increased lipophilicity; may reduce solubility.
Imp-B (Darifenacin impurity) Benzofuran-5-yl ethyl, diphenylacetamide Higher aromaticity; potential for π-π interactions.
(S)-2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide Diphenylacetamide, ethyl linker Likely improved receptor binding due to bulky substituents.
5-(2-Bromoethyl)-2,3-dihydrobenzofuran (Imp-2) Bromoethyl Reactive intermediate; susceptibility to nucleophilic substitution.

Functional Group Variations

  • Hydroxymethyl vs. Bromoethyl (Imp-2) :

    • The bromoethyl group in Imp-2 is a reactive site for cross-coupling reactions, making it a synthetic intermediate. In contrast, the hydroxymethyl group in the target compound suggests a terminal product or metabolite with reduced reactivity .
    • Bromoethyl substituents pose stability challenges under basic conditions, whereas the hydroxymethyl group may confer oxidative susceptibility .
  • Methanol vs. The hydroxymethyl group, however, offers both donor and acceptor capabilities, which could influence solubility and protein binding .

Stability and Degradation

  • Oxidative Susceptibility :
    • The hydroxymethyl group in the target compound may render it prone to oxidation, forming a carboxylic acid derivative. In contrast, Imp-C (an N-oxide darifenacin impurity) demonstrates stability under oxidative stress due to its electronegative oxygen .
  • ~275 g/mol) may reduce thermal resilience .

Actividad Biológica

The compound (4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol is a novel pyrrolidine derivative that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13H15NO3
  • Molecular Weight : 233.26 g/mol

This compound is characterized by a pyrrolidine ring substituted with a dihydrobenzofuran moiety, which may contribute to its biological activity.

Biological Activity Overview

Recent studies have indicated various biological activities associated with this compound, including:

  • Antitumor Activity : Preliminary investigations suggest that compounds with similar structures exhibit inhibitory effects on tumor cell proliferation. For instance, analogs of pyrrolidine derivatives have shown significant antiproliferative effects against various cancer cell lines, potentially through inhibition of folate receptor-mediated pathways .
  • Neuroprotective Effects : Some studies have indicated that derivatives of benzofuran and pyrrolidine possess neuroprotective properties, possibly by modulating neurotransmitter systems or reducing oxidative stress .
  • Antimicrobial Activity : Compounds with similar functional groups have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such effects .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Analogous compounds have been shown to inhibit key enzymes involved in nucleotide biosynthesis, leading to reduced cellular proliferation and increased apoptosis in cancer cells .
  • Modulation of Receptor Activity : The presence of a benzofuran moiety may enhance binding affinity to specific receptors involved in neuroprotection or pain relief pathways .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Studies : A study involving similar pyrrolidine derivatives demonstrated significant growth inhibition in folate receptor-expressing cancer cells. The mechanism was linked to dual inhibition of GARFTase and AICARFTase, which are crucial in purine metabolism .
  • Neuroprotection in Animal Models : Research on related compounds showed protective effects against neurodegenerative processes in rodent models, suggesting that this compound could be beneficial for treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibitory effects on tumor cell proliferation; involvement in metabolic pathways
NeuroprotectivePotential modulation of neurotransmitter systems; reduction of oxidative stress
AntimicrobialExhibits antimicrobial properties against various pathogens

Q & A

Q. What are the common synthetic strategies for (4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol?

Methodological Answer: The synthesis typically involves pyrrolidine ring functionalization coupled with benzofuran moiety integration . Key steps include:

  • Cyclization : Use of NaH in THF to promote [3,3]-sigmatropic rearrangements for benzofuran formation, as demonstrated in dihydrobenzofuran synthesis .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrrolidine group to the benzofuran core.
  • Hydroxymethylation : Introduction of the methanol group via reduction of ester intermediates (e.g., using LiAlH₄).
    Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating stereoisomers.

Q. How is the compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) to confirm pyrrolidine ring conformation and benzofuran substitution patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., ESI+ mode).
  • X-ray Crystallography : For resolving stereochemical ambiguities, particularly at the pyrrolidine C3 and C4 positions.
  • HPLC : Chiral columns (e.g., Chiralpak® IA) to separate enantiomers if racemic mixtures form during synthesis .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during synthesis?

Methodological Answer:

  • Chiral Catalysts : Employ asymmetric hydrogenation with catalysts like Ru-BINAP for enantioselective pyrrolidine ring formation.
  • Temperature Control : Lower temperatures (0–5°C) reduce epimerization risks during benzofuran-pyrrolidine coupling .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in stereoselective steps.
    Validation : Use 2D NOESY NMR to confirm spatial arrangements of substituents.

Q. What computational methods are suitable for studying this compound’s interactions?

Methodological Answer:

  • Molecular Docking : Software like Discovery Studio or AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes or receptors) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to analyze conformational stability in aqueous or lipid environments.
  • DFT Calculations : Gaussian 09 for optimizing ground-state geometries and calculating electronic properties (e.g., HOMO-LUMO gaps).

Q. How can contradictions in spectral data (e.g., NMR vs. MS) be resolved?

Methodological Answer:

  • Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks in NMR.
  • Tandem MS/MS : Fragment ions can distinguish structural isomers with identical molecular weights.
  • Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting.
    Case Study : In benzofuran derivatives, overlapping aromatic signals were resolved using COSY and HSQC experiments .

Q. What strategies mitigate byproduct formation during pyrrolidine functionalization?

Methodological Answer:

  • Protecting Groups : Temporarily block the hydroxymethyl group with TBSCl to prevent oxidation during coupling.
  • Catalyst Screening : Test Pd(OAc)₂/XPhos systems for higher yields in cross-coupling steps.
  • Reaction Monitoring : In situ FTIR or LC-MS to detect intermediates and adjust stoichiometry.

Experimental Design & Data Analysis

Q. How to design a stability study under varying pH conditions?

Methodological Answer:

  • Buffer Systems : Prepare solutions at pH 2 (HCl), 7.4 (PBS), and 9 (borate) to simulate physiological and extreme conditions.
  • Accelerated Degradation : Use elevated temperatures (40–60°C) and analyze samples via HPLC at timed intervals.
  • Degradation Pathways : Identify hydrolysis products (e.g., dihydrobenzofuran ring-opening) using LC-HRMS .

Q. What statistical methods are appropriate for analyzing biological activity data?

Methodological Answer:

  • Dose-Response Curves : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism.
  • ANOVA with Tukey’s Post Hoc Test : Compare IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cytotoxicity).
  • PCA (Principal Component Analysis) : Reduce dimensionality in high-throughput screening datasets.

Troubleshooting & Reproducibility

Q. How to address low yields in the final coupling step?

Methodological Answer:

  • Catalyst Activation : Pre-mix Pd catalysts with ligands (e.g., SPhos) in degassed solvents to enhance activity.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve homogeneity.
  • Alternative Reagents : Replace traditional bases (e.g., NaH) with KHMDS for better solubility in THF .

Q. Why might biological assay results vary between research groups?

Methodological Answer:

  • Compound Purity : Ensure >95% purity via HPLC and confirm absence of residual solvents (e.g., THF) by ¹H NMR.
  • Assay Conditions : Standardize cell lines, serum concentrations, and incubation times.
  • Positive Controls : Include reference compounds (e.g., known kinase inhibitors) to validate experimental setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol
Reactant of Route 2
(4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.